2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde CAS number
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde CAS number
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde
Executive Summary
This technical guide addresses the synthesis, predicted properties, and potential applications of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde. It is important to note that as of the writing of this document, a specific CAS number for this compound has not been identified in major chemical databases, suggesting it is a novel or not commercially available molecule. This guide, therefore, provides a scientifically grounded, proposed synthetic pathway starting from a known precursor, 2-Fluoro-6-(trifluoromethyl)benzaldehyde. By analyzing the structural and chemical properties of closely related analogs, we will infer the expected characteristics and reactivity of the title compound, highlighting its potential as a valuable building block for researchers, medicinal chemists, and material scientists.
Introduction: The Significance of Fluorinated Salicylaldehydes
The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, is known to significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The salicylaldehyde (2-hydroxybenzaldehyde) scaffold is a privileged structure, forming the basis for a vast array of Schiff bases, ligands for metal complexes, and precursors to heterocyclic systems.[2]
The target molecule, 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, combines these features:
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Ortho-Hydroxy Benzaldehyde Moiety: Enables the formation of stable intramolecular hydrogen bonds and serves as a versatile handle for forming Schiff bases and other condensations.
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Ortho-Fluoro Substituent: The fluorine atom can modulate the acidity of the phenolic proton, influence the conformation of the aldehyde group, and serve as a potential vector for further chemical modification.
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Para-Trifluoromethyl Group: This potent electron-withdrawing group enhances the electrophilicity of the aldehyde's carbonyl carbon, increasing its reactivity towards nucleophiles.[3]
Given this unique combination of functional groups, 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is anticipated to be a highly valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[4]
Proposed Synthetic Strategy
The most logical and direct synthetic route to the target compound is the selective ortho-hydroxylation of a commercially available, advanced precursor. We propose the synthesis starting from 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1) .
Synthetic Workflow Overview
The proposed pathway involves a directed ortho-metalation followed by reaction with an electrophilic oxygen source. This approach leverages the directing capabilities of the existing substituents to achieve regioselective hydroxylation.
Caption: Proposed synthetic workflow for the target compound.
Rationale for Experimental Choices
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Directed ortho-Metalation (DoM): The fluorine atom at the C2 position is an effective ortho-directing group for metalation. However, the strong electron-withdrawing nature of both the fluoro and trifluoromethyl groups acidifies the proton at the C3 position. To achieve selective deprotonation at C6, a strong, sterically hindered base like s-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) is proposed. This combination can favor metalation at the less sterically hindered position adjacent to the fluorine atom.
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Electrophilic Oxygen Source: Following metalation to form the aryllithium intermediate (2) , reaction with an electrophilic oxygen source is required. Trimethyl borate, B(OMe)3, is an excellent choice. It reacts with the aryllithium to form a boronate ester. This intermediate is stable and can be readily oxidized to the desired phenol in a subsequent workup step.
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Oxidative Workup: The boronate ester is converted to the phenol using a standard oxidative workup with hydrogen peroxide (H2O2) under basic conditions. This is a reliable and high-yielding transformation.[5]
Experimental Protocols
Disclaimer: These protocols are proposed and should be adapted and optimized by a qualified synthetic chemist in a suitable laboratory setting. All necessary safety precautions for handling organolithium reagents and other hazardous materials must be followed.
Protocol: Synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde (3)
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
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Reaction Mixture Preparation: To the flask, add 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1 ) (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
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Metalation: Add TMEDA (1.2 eq) to the cooled solution. Then, add s-butyllithium (1.1 eq, solution in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
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Borylation: Add trimethyl borate (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Oxidative Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H2O2).
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Extraction and Purification: After stirring for 2 hours at room temperature, transfer the mixture to a separatory funnel. Acidify with 1M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde (3 ).[6]
Protocol: Characterization
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Nuclear Magnetic Resonance (NMR): The final product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm its structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: The presence of the hydroxyl and carbonyl groups can be confirmed by IR spectroscopy.
Physicochemical Properties of Structural Analogs
To predict the properties of the target compound, it is instructive to examine its close structural relatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 60611-24-7 | C₈H₄F₄O | 192.11 | 156 |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 89763-93-9 | C₈H₄F₄O | 192.11 | 118-119 |
| 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | 58914-34-4 | C₈H₅F₃O₂ | 190.12 | Not readily available |
Data sourced from multiple chemical suppliers and databases.[4][7]
Predicted Properties and Applications
Based on the structure and the properties of its analogs, we can predict the following for 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde :
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Physical State: Likely a low-melting solid or a high-boiling liquid at room temperature.
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Reactivity: The aldehyde will be highly electrophilic due to the combined electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups, making it an excellent substrate for nucleophilic additions (e.g., Grignard reactions, Wittig reactions) and reductive aminations.
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Acidity: The phenolic proton will be more acidic than that of salicylaldehyde due to the electron-withdrawing substituents, making it readily deprotonated for O-alkylation or O-acylation reactions.
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Chelation: The ortho-hydroxybenzaldehyde motif makes it an ideal precursor for synthesizing bidentate Schiff base ligands, which can form stable complexes with a variety of metals. These complexes could have applications in catalysis or as imaging agents.[2]
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Pharmaceutical and Agrochemical Synthesis: This compound is a prime candidate for use as a building block in medicinal chemistry. The trifluoromethyl group can improve the pharmacokinetic profile of a drug, while the fluorinated salicylaldehyde core can be elaborated into various heterocyclic structures with potential biological activity.[4][8]
Safety and Handling
Fluorinated aromatic aldehydes should be handled with care in a well-ventilated fume hood. They are generally considered to be irritants to the skin, eyes, and respiratory system.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Due to the susceptibility of aldehydes to air oxidation, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[6]
Conclusion
While 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde appears to be a novel chemical entity, a robust synthetic pathway for its preparation is proposed based on well-established organometallic chemistry. The unique combination of a reactive aldehyde, a chelating hydroxyl group, and electron-withdrawing fluoro and trifluoromethyl substituents makes this compound a highly promising and versatile building block. Its predicted properties suggest significant potential for applications in the synthesis of advanced materials, complex ligands, and novel therapeutic agents. This guide provides the foundational information for researchers and drug development professionals to synthesize and explore the chemistry of this promising molecule.
References
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